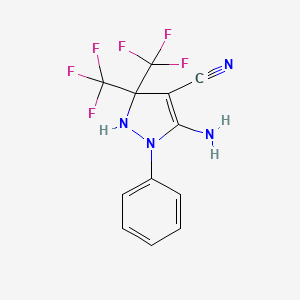

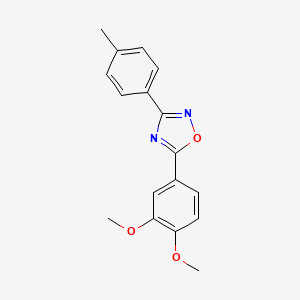

![molecular formula C26H28N2O4 B5559251 2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)

2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinones are a class of compounds known for their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities. They are synthesized through various methods, including cyclization of NO-1886 derivatives and reactions of 2-aminobenzohydrazides with Schiff bases. These compounds have been extensively studied for their structure-activity relationships, particularly in the context of their hypolipidemic and analgesic properties (Kurogi et al., 1996).

Synthesis Analysis

The synthesis of quinazolinones involves several key steps, including the cyclization of NO-1886 derivatives and the reaction of 2-aminobenzohydrazides with Schiff bases. These methods yield various quinazolinone derivatives with significant biological activities, such as hypolipidemic and analgesic effects (Kurogi et al., 1996).

Molecular Structure Analysis

Quinazolinones' molecular structure is critical to their function. For example, the introduction of methoxy groups at specific positions on the quinazolinone ring system significantly impacts their hypolipidemic activity. The highest activity is observed with substitutions at the 3-position by a methyl or benzyl group (Kurogi et al., 1996).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, leading to a broad spectrum of biological activities. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, results in the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcasing their versatile chemical reactivity (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility and melting points, are influenced by their molecular structure. For instance, the presence of methoxy groups and specific substitutions can affect these properties, which in turn, impact their biological activities and pharmaceutical applications.

Chemical Properties Analysis

Quinazolinones exhibit a wide range of chemical properties, including the ability to act as ligands for metal ions, which can lead to the development of new materials with unique photophysical properties. These chemical properties are essential for the compound's biological activities and potential applications in medicinal chemistry (Anthony, 2012).

Aplicaciones Científicas De Investigación

Antioxidant Properties

Quinazolinones have been evaluated for their antioxidant properties, revealing that specific substituents at position 2 of the quinazolinone scaffold significantly influence their antioxidant activity. The presence of hydroxyl groups in addition to methoxy substituents enhances antioxidant activity, and certain derivatives exhibit metal-chelating properties (Janez Mravljak et al., 2021).

Hypolipidemic Activities

Novel quinazolinones have been synthesized and shown to lower triglyceride and total cholesterol levels, indicating their potential as hypolipidemic agents. The structure-activity relationship of these compounds suggests that specific substitutions enhance their hypolipidemic activity (Y. Kurogi et al., 1996).

Analgesic Activity

Certain quinazolinone derivatives have been synthesized and demonstrated significant analgesic activity, suggesting their application in pain management research (Osarumwense Peter Osarodion, 2023).

Corrosion Inhibition

Quinazolinone derivatives have also been explored as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of their application in material science and engineering (N. Errahmany et al., 2020).

Photophysical Properties

The synthesis and investigation of substituted quinazolinone derivatives and their complexes have revealed significant insights into their photophysical properties. These findings are valuable for the development of novel optical materials and sensors (T. N. Moshkina et al., 2021).

Propiedades

IUPAC Name |

2-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-3-propyl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-4-14-28-25(27-23-11-6-5-10-22(23)26(28)29)18-12-13-24(31-3)19(15-18)17-32-21-9-7-8-20(16-21)30-2/h5-13,15-16,25,27H,4,14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYILXTIHIFNPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

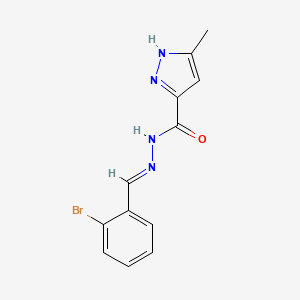

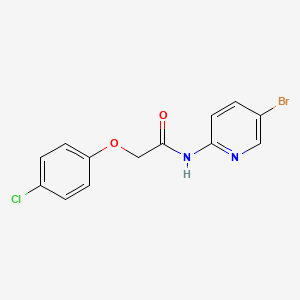

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)

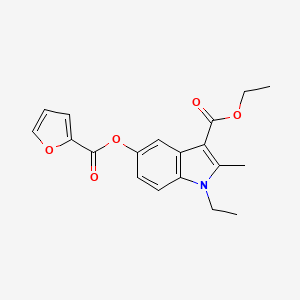

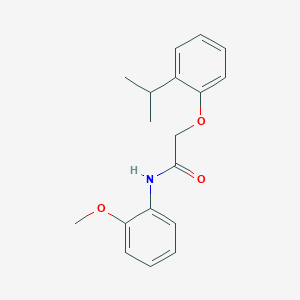

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

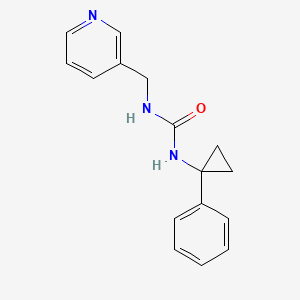

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)